N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives involves the use of variable substituents on the thiazole ring . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .Chemical Reactions Analysis
The chemical reactions of thiazoles are influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical and Chemical Properties Analysis
Thiazoles have specific physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . These properties are similar to those of pyridine and pyrimidine .Scientific Research Applications
Chemical Synthesis and Modification
Compounds with thiazole and benzamide moieties, such as those related to the query compound, are often explored for their chemical synthesis capabilities and potential as intermediates in the production of more complex molecules. For instance, the synthesis of 2,4-diphenyl substituted thiazoles involves novel protocols that highlight the importance of thiazole derivatives in organic synthesis, offering pathways for creating compounds with multiple biological properties (Zhang et al., 2020).
Biological Applications and Pharmacology
Several studies have investigated the biological activities of compounds with thiazole and benzamide components, demonstrating their potential in pharmacology. For example, research on Schiff bases derived from 1,3,4-thiadiazole compounds has shown significant biological properties, including DNA protective ability and antimicrobial activity, suggesting the utility of these compounds in developing therapeutic agents (Gür et al., 2020).
Luminescence Sensing
Compounds containing dimethylphenyl imidazole dicarboxylate motifs have been utilized in the creation of lanthanide metal-organic frameworks for luminescence sensing of specific chemicals, including benzaldehyde derivatives. This indicates the role of structurally related compounds in the development of sensitive materials for detecting environmental and biological analytes (Shi et al., 2015).
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity .
Mode of Action
It’s worth noting that compounds with similar structures have shown potent antibacterial activity against both gram-negative and gram-positive bacteria . The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .
Biochemical Pathways
The antibacterial activity of similar compounds suggests that they may interfere with bacterial cell wall synthesis or protein production .
Result of Action
Similar compounds have shown to create pores in the bacterial cell membranes, leading to cell death .
Future Directions
The future directions in the research of thiazoles involve the design and structure–activity relationship of bioactive molecules . Researchers are focusing on synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities .
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-13(2)14-5-7-15(8-6-14)19-12-27-21(22-19)23-20(24)16-9-17(25-3)11-18(10-16)26-4/h5-13H,1-4H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTLEZFPQDUROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.